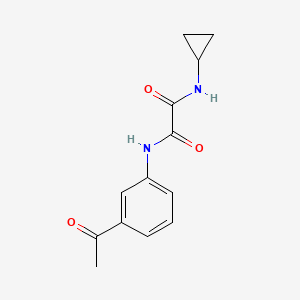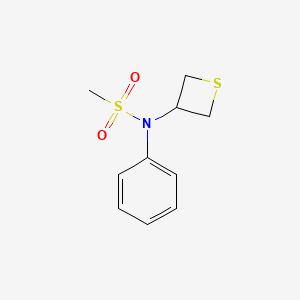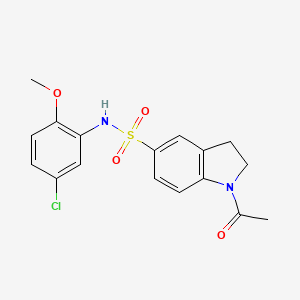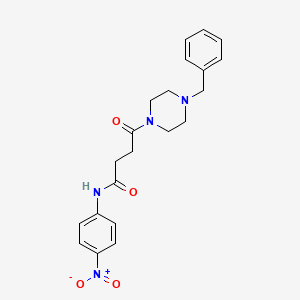
N-(2-chlorophenyl)-N'-(4-ethylphenyl)urea
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(4-ethylphenyl)urea, commonly known as CPEU, is a chemical compound with the molecular formula C15H15ClN2O. It is a white crystalline powder that is soluble in organic solvents and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of CPEU involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. CPEU binds to the active site of COX-2 and blocks its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
CPEU has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to reduce fever in animal models of pyrexia. CPEU has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPEU in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects are well understood. Another advantage is its relatively low cost compared to other drugs with similar effects. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Direcciones Futuras
There are several future directions for the study of CPEU. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of CPEU. Another direction is the investigation of the potential use of CPEU in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the use of CPEU as a tool to study the role of COX-2 in various physiological processes, such as pain and fever, could provide valuable insights into the underlying mechanisms of these processes.
Aplicaciones Científicas De Investigación
CPEU has been widely used in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been used as a model compound to study the mechanism of action of other drugs. CPEU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(4-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-11-7-9-12(10-8-11)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEVUAYSFSZBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)


![N-{2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238220.png)

![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)
![N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4238262.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B4238270.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)
